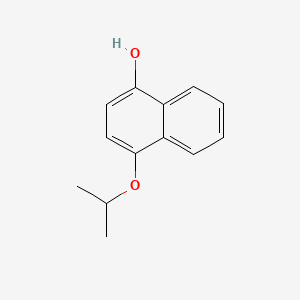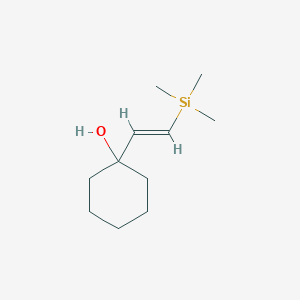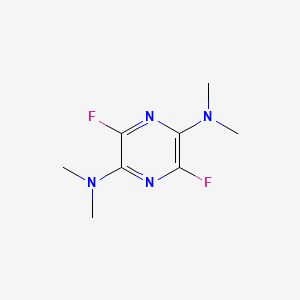
3,6-Difluoro-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-8-methoxyquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 3,6-difluoroquinoline with methoxy groups under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Difluoro-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,6-Difluoro-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. Fluorinated quinolines are known to enhance the efficacy of drugs.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 3,6-Difluoro-8-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the binding affinity and specificity of the compound to its targets .
Comparaison Avec Des Composés Similaires
- 3,7-Difluoro-6-methoxyquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 3,6-Difluoro-8-methoxyquinoline is unique due to the specific positioning of fluorine and methoxy groups on the quinoline ring. This configuration can influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propriétés
Formule moléculaire |
C10H7F2NO |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
3,6-difluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
Clé InChI |
VKTAOMBVBHYYSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)F)C=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)

![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)






